molecular formula C11H11N3 B3417763 (2-Phenylpyrimidin-4-yl)methanamine CAS No. 1145679-92-0

(2-Phenylpyrimidin-4-yl)methanamine

Cat. No. B3417763
M. Wt: 185.22 g/mol
InChI Key: VSGYXILAPHTAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-Methoxypyrimidin-4-yl)methanamine” is similar to the one you’re asking about . It has a CAS Number of 944901-04-6 and a molecular weight of 139.16 .


Synthesis Analysis

A study on the design, synthesis, and fungicidal activity of pyrimidinamine derivatives was found . The study involved the design and synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The structure of a similar compound, “{4-[(2-methylpyrimidin-4-yl)oxy]phenyl}methanamine”, was found . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2-methylpyrimidin-4-yl)methanamine”, were found . It has a molecular weight of 123.16 and a molecular formula of C6H9N3 . It is a solid at room temperature, and it has a predicted boiling point of 217.3° C at 760 mmHg and a predicted density of 1.1 g/cm3 .

Scientific Research Applications

Drug Metabolism and Interaction Studies

One area of research involving (2-Phenylpyrimidin-4-yl)methanamine derivatives is in the study of drug metabolism, specifically through the inhibition of Cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. Understanding the interaction between these derivatives and CYP enzymes can help predict potential drug-drug interactions and contribute to the development of safer therapeutic agents (Khojasteh et al., 2011).

Neurochemical and Neuropharmacological Research

Research on derivatives of (2-Phenylpyrimidin-4-yl)methanamine also extends into neurochemistry and neuropharmacology, where these compounds are investigated for their effects on neurotransmitter systems, potentially offering insights into new treatments for neurological disorders. For instance, studies on MDMA, a structurally related compound, contribute to understanding the neurochemical effects and potential neurotoxicity associated with its use, which can inform safer therapeutic practices and drug designs (McKenna & Peroutka, 1990).

Synthesis and Catalysis Research

The chemical structure of (2-Phenylpyrimidin-4-yl)methanamine lends itself to various synthetic applications, particularly in the development of hybrid catalysts for organic synthesis. Research in this area focuses on creating novel compounds with enhanced catalytic properties, which can have broad applications in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).

Dopamine Receptor Ligand Development

Derivatives of (2-Phenylpyrimidin-4-yl)methanamine are explored for their potential as dopamine receptor ligands, which could have significant implications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This line of research contributes to the development of more selective and effective therapeutic agents by understanding the structure-activity relationships of these compounds (Jůza et al., 2022).

Legal and Regulatory Implications

The study of novel psychoactive substances (NPS), which may include derivatives of (2-Phenylpyrimidin-4-yl)methanamine, is crucial for informing legal and regulatory policies. Understanding the pharmacological and toxicological profiles of these substances can aid in assessing their potential risks and benefits, guiding appropriate legal controls and therapeutic applications (Gibbons, 2012).

Safety And Hazards

The safety data sheet for a similar compound, “(2-Chloropyridin-4-yl)methanamine”, was found . It suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

With the increasing amount of antibiotic resistance, methenamine seems to be a promising strategy for prevention of recurrent UTIs . Methenamine is an oral antiseptic agent that is converted to formaldehyde in acidified urine, and as a result has general antibacterial activity .

properties

IUPAC Name

(2-phenylpyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGYXILAPHTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylpyrimidin-4-yl)methanamine

CAS RN

1145679-92-0
Record name (2-phenylpyrimidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenylpyrimidin-4-yl)methanamine
Reactant of Route 2
(2-Phenylpyrimidin-4-yl)methanamine
Reactant of Route 3
(2-Phenylpyrimidin-4-yl)methanamine
Reactant of Route 4
(2-Phenylpyrimidin-4-yl)methanamine
Reactant of Route 5
(2-Phenylpyrimidin-4-yl)methanamine
Reactant of Route 6
(2-Phenylpyrimidin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.